Desferriferribactin is primarily synthesized by Pseudomonas fluorescens and related species. These bacteria are known for their ability to thrive in diverse environments and contribute to soil health and plant growth. The classification of desferriferribactin falls under the category of siderophores, specifically hydroxamate siderophores, which are characterized by their hydroxamate functional groups that bind iron ions tightly.
The synthesis of desferriferribactin occurs via non-ribosomal peptide synthesis pathways involving non-ribosomal peptide synthetases (NRPS). The biosynthetic gene clusters responsible for its production have been identified through genomic studies.
Desferriferribactin has a complex molecular structure characterized by hydroxamate groups that coordinate with ferric ions.
Desferriferribactin participates in several chemical reactions primarily associated with iron binding and transport.
The mechanism of action of desferriferribactin revolves around its role as an iron chelator.
Desferriferribactin exhibits distinct physical and chemical properties that contribute to its functionality.
Desferriferribactin has several scientific applications, particularly in agriculture and medicine.
Desferriferribactin is synthesized via non-ribosomal peptide synthetase (NRPS) machinery, a multi-enzyme complex that operates independently of ribosomal translation. This system enables the incorporation of non-proteinogenic amino acids and the formation of structurally complex siderophores. The NRPS assembly line for desferriferribactin involves:
Table 1: Core NRPS Domains in Desferriferribactin Synthesis
Domain Type | Function | Structural Features | Substrate Specificity |
---|---|---|---|
Adenylation (A) | Activates amino acids | 500-residue N-terminal subdomain; conserved A1-A10 motifs | δ-N-hydroxyornithine, tyrosine derivatives |
Peptidyl Carrier Protein (PCP) | Shuttles activated substrates | 4 α-helices; phosphopantetheine-binding Ser residue | Aminoacyl-/peptidyl-thioesters |
Condensation (C) | Forms peptide bonds | ~450 residues; catalytic His motif | Hydroxamate-containing precursors |
Genetic regulation of desferriferribactin NRPS clusters (pvd genes) is iron-responsive. Under low-iron conditions, the Fur (ferric uptake regulator) protein derepresses transcription, increasing siderophore production up to 20-fold [8]. This pathway yields a linear peptide precursor that undergoes cyclization to form desferriferribactin’s characteristic 13-membered ring structure [10].
Desferriferribactin serves as a biogenetic precursor for pyoverdin siderophores in Pseudomonas species, undergoing three enzymatic transformations:
Table 2: Key Enzymes in Pyoverdin Biogenesis
Enzyme | Localization | Reaction | Biological Role |
---|---|---|---|
PvdL | Cytoplasm | Oxidative cyclization | Chromophore formation |
PvdI | Cytoplasm | N-succinylation | Enhances solubility and Fe³⁺ affinity |
PvdQ | Periplasm | Peptide cleavage | Precursor maturation |
PvdRT-OpmQ | Inner membrane | Efflux | Pyoverdin secretion |
This biosynthetic divergence allows Pseudomonas to produce structurally distinct siderophores (desferriferribactin and pyoverdin) from a shared precursor, expanding ecological adaptability in iron-limited niches [6] [10].
The genetic machinery for desferriferribactin-like siderophores exhibits deep evolutionary conservation across Actinobacteria, driven by:
Table 3: Evolutionary Adaptations of Siderophore Pathways in Actinobacteria
Evolutionary Mechanism | Genomic Evidence | Functional Outcome |
---|---|---|
Horizontal Gene Transfer | Mosaic nan clusters (e.g., nanA-nanK-nanE) in Actinobacteria | Acquisition of sialic acid catabolism alongside siderophore synthesis |
Gene Duplication | Duplicated desD in Streptomyces spp. | Extended oligomerization (tetra-/penta-hydroxamate siderophores) |
Pathway Crosstalk | Shared precursors between des and cch clusters | Hybrid siderophores with novel metal-chelating properties |
These adaptations optimize environmental fitness: Free-living actinobacteria (e.g., Streptomyces albidoflavus) retain desferriferribactin-like pathways to scavenge iron in soils, while host-associated strains often lose these clusters due to redundant iron acquisition mechanisms [4]. The conservation of hydroxamate biosynthesis highlights its role in ecological resilience beyond pathogenicity.
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